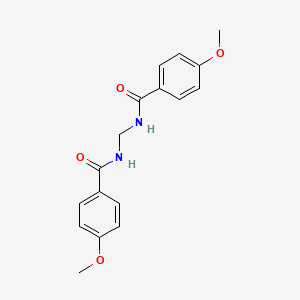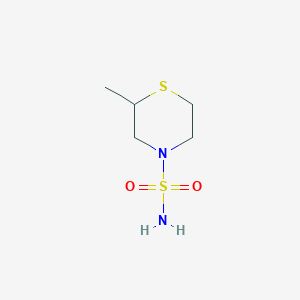![molecular formula C13H6F3NO B13743778 2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
2-(2,4,6-Trifluorophenyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trifluorophenyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzoxazole ring substituted with a trifluorophenyl group at the 2-position. The trifluorophenyl group imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trifluorophenyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with 2,4,6-trifluorobenzoyl chloride. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the benzoxazole ring through cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and microwave irradiation can further improve the reaction rate and product purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,6-Trifluorophenyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the trifluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-(2,4,6-Trifluorophenyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4,6-Trifluorophenyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzo[d]oxazole: Lacks the trifluorophenyl group, resulting in different chemical properties and reactivity.
2-(4-Bromophenyl)benzo[d]oxazole: Contains a bromophenyl group instead of a trifluorophenyl group, leading to variations in reactivity and applications.
2-(2,4-Dichlorophenyl)benzo[d]oxazole:
Uniqueness
The presence of the trifluorophenyl group in 2-(2,4,6-Trifluorophenyl)benzo[d]oxazole imparts unique electronic and steric properties, making it distinct from other benzoxazole derivatives
Propiedades
Fórmula molecular |
C13H6F3NO |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
2-(2,4,6-trifluorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H6F3NO/c14-7-5-8(15)12(9(16)6-7)13-17-10-3-1-2-4-11(10)18-13/h1-6H |
Clave InChI |
IQSSAMRVTBKZIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)

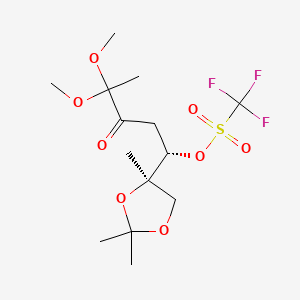

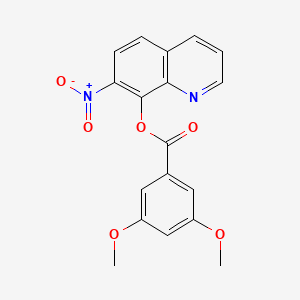
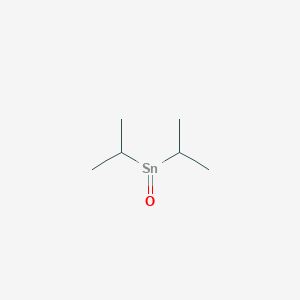

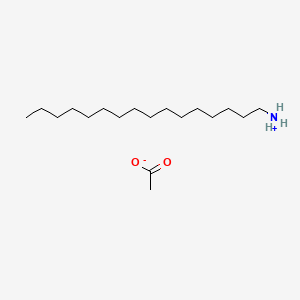
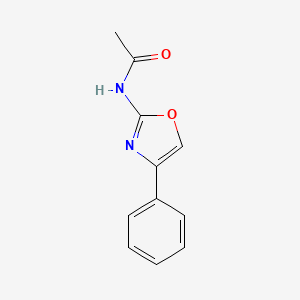

![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
